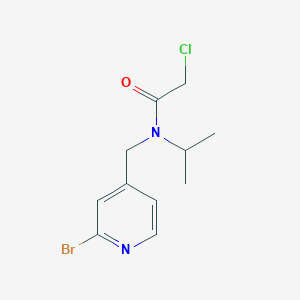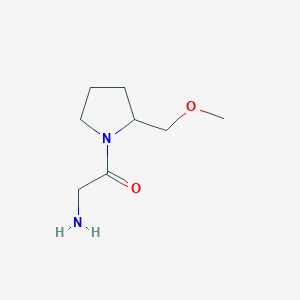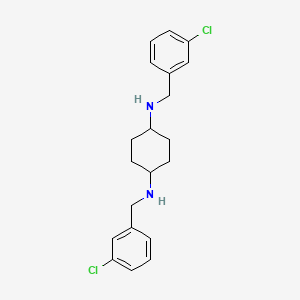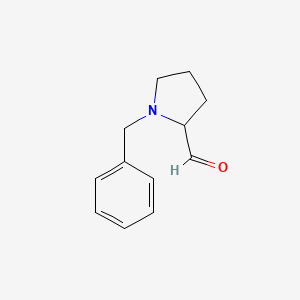
1-Benzylpyrrolidine-2-carbaldehyde
Vue d'ensemble
Description
1-Benzylpyrrolidine-2-carbaldehyde is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-2-aminobutanal under acidic conditions. Another method includes the use of 1,3-dipolar cycloaddition reactions involving nitrone and olefin as reactants .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed:
Oxidation: Formation of 1-benzylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-benzylpyrrolidine-2-methanol.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Benzylpyrrolidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Benzylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyl group may facilitate binding to hydrophobic pockets within target molecules .
Comparaison Avec Des Composés Similaires
1-Benzylpyrrolidine-2-methanol: A reduced form of 1-Benzylpyrrolidine-2-carbaldehyde.
1-Benzylpyrrolidine-2-carboxylic acid: An oxidized form of this compound.
N-Benzylpyrrolidine: Lacks the aldehyde functional group.
Uniqueness: this compound is unique due to its combination of a benzyl group and an aldehyde functional group on a pyrrolidine ring. This structural arrangement imparts distinct reactivity and potential for diverse applications in research and industry .
Propriétés
IUPAC Name |
1-benzylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOOBQYMUBPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234939.png)
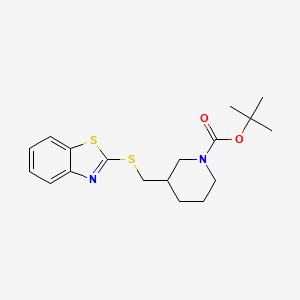
![N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide](/img/structure/B3234962.png)
![2-[Cyclopropyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3234971.png)
![{3-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3234977.png)
![[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3234981.png)
![[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3234990.png)
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B3234997.png)
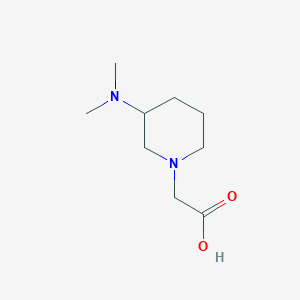
![[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B3235006.png)
![1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3235011.png)
